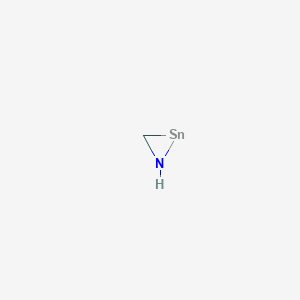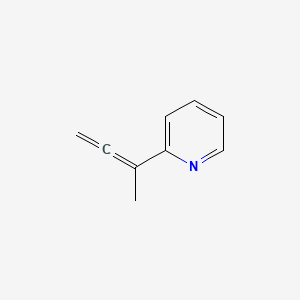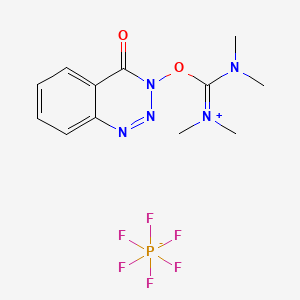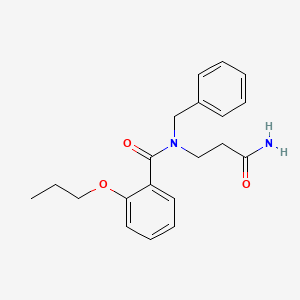
ZONYL FS-300
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZONYL FS-300 is a non-ionic fluorosurfactant . It is known for its ability to reduce liquid surface tension and provide unique properties such as excellent wetting, spreading, and leveling capabilities . It is also used to prevent fogging of plastic cover sheets used in agriculture .
Synthesis Analysis
ZONYL FS-300 is used as an additive to promote the adhesion of PEDOT:PSS on hydrophobic substrate surfaces . It also has a plasticizing effect on the mechanical properties of the base material .Molecular Structure Analysis
The linear formula of ZONYL FS-300 is RfCH2CH2O (CH2CH2O)xH .Chemical Reactions Analysis
ZONYL FS-300 is a water-based nonionic surfactant that does not contain any organic solvents . It is compatible with any other ionic surfactant and is not affected by polyvalent cations in solution .Physical And Chemical Properties Analysis
ZONYL FS-300 is a non-ionic fluorosurfactant . It has a concentration of 40% solids in H2O and a density of 1.10 g/mL±0.05 g/mL at 20 °C .Wirkmechanismus
Safety and Hazards
ZONYL FS-300 is classified as dangerous for the environment . It is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Inhalation of decomposition products in high concentration may cause shortness of breath (lung oedema) and inhalation of aerosol or fine spray mist may cause serious respiratory problems .
Zukünftige Richtungen
ZONYL FS-300 is being used in the synthesis of stretchable and transparent conductive materials . It is necessary to promote the adhesion of PEDOT:PSS on hydrophobic substrate surfaces, and it also has a plasticizing effect on the mechanical properties of the base material . The obtained PEDOT:PSS/PEO electrode system has properties such as conductivity and transparency .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of ZONYL FS-300 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Perfluorooctanoic acid", "Ethylene oxide", "Sodium hydroxide", "Sulfuric acid", "Methanol", "Sodium chloride" ], "Reaction": [ "Step 1: Perfluorooctanoic acid is reacted with ethylene oxide in the presence of sodium hydroxide to form a perfluorooctanoic acid ethoxylate intermediate.", "Step 2: The intermediate is then reacted with sulfuric acid to form a sulfonated perfluorooctanoic acid ethoxylate.", "Step 3: The sulfonated perfluorooctanoic acid ethoxylate is then reacted with methanol to form a methoxy sulfonate intermediate.", "Step 4: The methoxy sulfonate intermediate is then reacted with sodium chloride to form ZONYL FS-300." ] } | |
CAS-Nummer |
197664-69-0 |
Produktname |
ZONYL FS-300 |
Molekularformel |
RfCH2CH2O(CH2CH2O)xH |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)



![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)